N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a dimethylaminoethyl group, and a morpholinylsulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated aromatic aldehyde under acidic conditions.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazole intermediate with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the sulfonylation of the benzamide derivative with 2,6-dimethylmorpholine-4-sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions on the benzothiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole ring, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzothiazole ring may interact with DNA or proteins, leading to changes in cellular function. The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, while the sulfonyl group may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide
- **N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylbenzamide
- **N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(methylsulfonyl)benzamide
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N4O4S2.ClH/c1-15-13-29(14-16(2)34-15)36(32,33)19-7-5-17(6-8-19)23(31)30(10-9-28(3)4)24-27-22-20(26)11-18(25)12-21(22)35-24;/h5-8,11-12,15-16H,9-10,13-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVUZPSLRSOQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=C(C=C4S3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClF2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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